molecular formula C23H23ClFN5OS B2699960 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-93-4

5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2699960
CAS RN: 887219-93-4
M. Wt: 471.98
InChI Key: IDTAVXLFZSGIBS-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, such as those related to the compound , has revealed promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been reported, with some compounds exhibiting good to moderate activities against a range of microorganisms. This suggests a potential application of the compound in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

5-HT2 Antagonist Activity

Compounds within the 1,2,4-triazole chemical family have been evaluated for their 5-HT2 antagonist activity, which is relevant to neurological and psychiatric disorders. The synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating potential therapeutic applications in the treatment of conditions influenced by 5-HT2 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Cytotoxic Agents

The structural analogs of 1,2,4-triazole compounds have been designed and synthesized with a focus on their application as cytotoxic agents. The detailed characterization and structural determination of such compounds suggest their utility in developing novel treatments targeting cancer cells. The analysis of their structure could provide insights into the design of more effective cytotoxic agents, potentially including derivatives of the specified compound (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Anti-inflammatory and Analgesic Properties

The chemical family to which the given compound belongs has shown promise in the synthesis and evaluation of derivatives with anti-inflammatory and analgesic properties. Specific derivatives have been identified with significant activity, highlighting the potential of such compounds in pain management and inflammation treatment (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Antitumor Activity

Research into 1,2,4-triazole Schiff bases containing specific groups has uncovered their potential as antitumor agents. These compounds have demonstrated significant inhibitory activity against tumor cells, indicating a promising avenue for the development of new anticancer therapies. The inclusion of the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been particularly noted for enhancing antitumor activity (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Mechanism of Action

properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-3-4-8-16(15)24)29-13-11-28(12-14-29)18-10-6-5-9-17(18)25/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTAVXLFZSGIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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